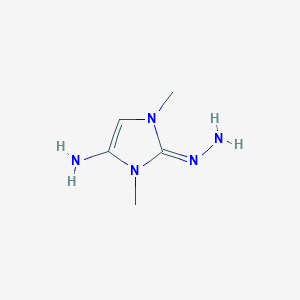

2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazol-4-amine

Description

Properties

Molecular Formula |

C5H11N5 |

|---|---|

Molecular Weight |

141.18 g/mol |

IUPAC Name |

(2E)-2-hydrazinylidene-1,3-dimethylimidazol-4-amine |

InChI |

InChI=1S/C5H11N5/c1-9-3-4(6)10(2)5(9)8-7/h3H,6-7H2,1-2H3/b8-5+ |

InChI Key |

YEHCCFGYOOUNTN-VMPITWQZSA-N |

Isomeric SMILES |

CN\1C=C(N(/C1=N/N)C)N |

Canonical SMILES |

CN1C=C(N(C1=NN)C)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazol-4-amine typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial production methods often involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications.

Chemical Reactions Analysis

2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazol-4-amine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of reduced imidazole derivatives.

These reactions are often carried out under controlled conditions to ensure the desired product formation. The major products formed from these reactions include various substituted imidazoles, which have significant applications in pharmaceuticals and materials science .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of various imidazole derivatives, including 2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazol-4-amine.

Case Study: Anticancer Activity Evaluation

A study evaluated a series of imidazole derivatives for their cytotoxic effects against liver carcinoma cell lines (HEPG2). The results indicated that several compounds exhibited moderate to high anticancer activity when compared to doxorubicin, a standard chemotherapy drug. The structure–activity relationship (SAR) analysis suggested that modifications to the imidazole ring could enhance efficacy against cancer cells .

Antimicrobial Activity

Imidazole derivatives are known for their broad-spectrum antimicrobial activities. The hydrazone functional group in this compound can potentially enhance its interaction with microbial targets.

Research Findings

Research has shown that imidazole-containing compounds can exhibit significant antimicrobial properties against various pathogens. The incorporation of hydrazone moieties has been linked to improved antibacterial and antifungal activities .

Drug Design and Development

The unique structural features of this compound make it a candidate for drug design aimed at targeting specific diseases.

Computational Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various biological targets. For instance, computational models suggest that modifications in the hydrazone structure could lead to improved inhibitors for viral infections like SARS-CoV-2 by blocking entry into human cells .

Summary Table of Applications

Mechanism of Action

The mechanism by which 2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazol-4-amine exerts its effects involves interactions with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its antimicrobial and anti-inflammatory effects . The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action, particularly in catalytic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2,4-Difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine (CAS: 1597248-19-5)

Molecular Formula : C₁₀H₁₁F₂N₃

Molecular Weight : 211.21 g/mol

Key Differences :

- Substituents : The difluorobenzyl group introduces aromaticity and electron-withdrawing fluorine atoms, contrasting with the target compound’s aliphatic methyl groups.

- Physicochemical Properties: Higher molecular weight (211.21 vs. 141.17 g/mol) and predicted density (1.34 g/cm³) compared to the target compound.

- Synthetic Utility : The difluorobenzyl group is typically introduced via nucleophilic substitution or reductive amination, whereas the target compound’s methyl groups are likely added through alkylation of the imidazole precursor.

Table 1. Structural and Physical Comparison

| Property | Target Compound | N-(2,4-Difluorobenzyl)-imidazol-2-amine |

|---|---|---|

| Molecular Formula | C₅H₁₁N₅ | C₁₀H₁₁F₂N₃ |

| Molecular Weight (g/mol) | 141.17 | 211.21 |

| Key Functional Groups | Hydrazono, methyl, amine | Difluorobenzyl, amine |

| Predicted Density (g/cm³) | N/A | 1.34 |

Pyrazolo-Pyrimidine Derivatives (e.g., Compound 9)

Representative Structure : 8,10-Dimethyl-4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyrido[2,3:3,4]pyrazolo[1,5-a]pyrimidine

Key Differences :

- Heterocyclic System : Compound 9 contains fused pyrido-pyrazolo-pyrimidine rings, offering extended π-conjugation compared to the simpler imidazole core of the target compound.

- Synthetic Pathways : Synthesized via multi-step condensation of pyrazolo precursors with amines or nitriles, whereas the target compound likely forms through direct hydrazone formation on an imidazole scaffold .

- Applications : Pyrazolo-pyrimidines are often explored as kinase inhibitors or fluorescent probes due to their rigid, planar structures, whereas the target compound’s applications remain less documented .

Benzoimidazo-Pyrimidine Derivatives (e.g., Compound 10)

Representative Structure : 4-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)benzo[4,5]imidazo[1,2-a]pyrimidine

Key Differences :

- Structural Complexity: Compound 10 incorporates a benzoimidazo-pyrimidine system, which enhances stability and electronic delocalization compared to the monocyclic target compound.

- Functionalization : The presence of a phenyl-pyrazole substituent enables tailored electronic tuning, whereas the target compound’s methyl groups limit such modifications .

Reactivity and Stability Comparison

- Hydrazono Group Reactivity: The target compound’s hydrazono group can act as a ligand in coordination chemistry or participate in cycloadditions, similar to arylhydrazonomalononitriles described in . However, steric hindrance from the methyl groups may reduce its reactivity compared to less substituted analogs .

- Stability: The hydrazono group is prone to hydrolysis under acidic or basic conditions, whereas cyano-substituted analogs (e.g., compounds 12–14 in ) exhibit greater stability due to the robust C≡N bond .

Biological Activity

2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazol-4-amine, identified by its CAS number 461388-49-8, is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 126.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 461388-49-8 |

The compound features a hydrazono group which is crucial for its biological interactions. The presence of the imidazole ring contributes to its reactivity and ability to interact with biological macromolecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a comparative study assessing the cytotoxicity of this compound against several cancer cell lines, the following IC values were observed:

| Cell Line | IC (µg/mL) |

|---|---|

| HePG-2 | 1.48 |

| A-549 | 2.91 |

| HCT-116 | 3.48 |

| MCF-7 | 1.99 |

These results indicate that this compound is more effective than conventional chemotherapeutics like cisplatin in certain contexts .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The hydrazono moiety can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.

- Receptor Modulation : Interaction with specific receptors may alter signaling pathways involved in cell proliferation and apoptosis.

- Oxidative Stress Induction : The compound may promote oxidative stress in cancer cells, leading to increased apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound also exhibits antimicrobial activity against various bacterial strains. This adds another layer to its potential therapeutic applications.

Comparative Studies with Analogous Compounds

Research comparing this compound with similar compounds has shown that it possesses unique properties due to its specific structural features. For instance:

| Compound Name | Anticancer Activity (IC) |

|---|---|

| 1,3-Dimethylbenzimidazole | >10 µg/mL |

| 4-(2,3-Dihydrobenzimidazolyl)amine | >5 µg/mL |

These comparisons highlight the superior efficacy of this compound in certain assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.